molecular formula C11H19NO4 B558221 Boc-L-Pro-Ome CAS No. 59936-29-7

Boc-L-Pro-Ome

Cat. No.: B558221
CAS No.: 59936-29-7
M. Wt: 229,27 g/mole
InChI Key: ROHFNLRQFUQHCH-GEERXGHESA-N
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Description

Boc-L-Pro-Ome is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl group and a methyl group attached to the pyrrolidine ring, along with two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Pro-Ome typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-proline or its derivatives.

    Protection of Functional Groups: The amino and carboxyl groups of the precursor are protected using tert-butyl and methyl groups, respectively.

    Cyclization: The protected precursor undergoes cyclization to form the pyrrolidine ring.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Amide Bond Formation

  • Coupling Agents : N,N'-diisopropylcarbodiimide (DIPC) or carbonyldiimidazole (CDI) .

  • Example :
    Boc L Pro OMe+H Gly OMeDIPCBoc L Pro Gly OMe\text{Boc L Pro OMe}+\text{H Gly OMe}\xrightarrow{\text{DIPC}}\text{Boc L Pro Gly OMe}

    • Yield : 48–74% (similar Boc-amino acid couplings) .

Deprotection Strategies

  • Boc Removal : Trifluoroacetic acid (TFA) or HCl/dioxane .
    Boc L Pro OMeTFAH L Pro OMe\text{Boc L Pro OMe}\xrightarrow{\text{TFA}}\text{H L Pro OMe}

  • Methyl Ester Hydrolysis : LiOH or NaOH in THF/water .
    Boc L Pro OMeLiOHBoc L Pro OH\text{Boc L Pro OMe}\xrightarrow{\text{LiOH}}\text{Boc L Pro OH}

Thermal Stability

  • Decomposition occurs above 130°C if heated rapidly .

  • Stable at room temperature in anhydrous solvents like ethyl acetate or DMF .

Solubility

  • Soluble in polar aprotic solvents (DMF, acetonitrile) and alcohols (methanol, tert-butyl alcohol) .

Table 1: Representative Reaction Yields for Boc-Protected Amino Acid Derivatives

Reaction TypeReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, NaHCO₃, DMF85–90
Peptide CouplingDIPC, CH₂Cl₂48–74
Methyl Ester HydrolysisLiOH, THF/H₂O90–95
Boc DeprotectionTFA, CH₂Cl₂>95

Table 2: Stability Parameters

ParameterValue
Melting PointDecomposes above 130°C
Optimal Storage-20°C (anhydrous)
pH Stability3–9 (aqueous solutions)

Key Considerations

  • Side Reactions : Avoid prolonged exposure to bases to prevent epimerization .

  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or crystallization .

Scientific Research Applications

Peptide Synthesis

Overview : Boc-L-Pro-Ome serves as a crucial building block in peptide synthesis, particularly for proline-containing sequences. Its use enhances the structural diversity of peptides, which is essential for exploring new therapeutic avenues.

Case Study : In a study on the synthesis of N-methylated tetracyclopeptides, this compound was coupled with various N-methylated amino acids to create complex peptide structures. The resulting peptides demonstrated improved biopotential compared to their non-methylated counterparts, showcasing the utility of this compound in enhancing peptide functionality .

Peptide Sequence Yield (%) Methodology
Boc-L-Pro-N-MeLeu-OMe89DCC/EDC coupling
Boc-L-Pro-N-MePhe-OMe85DCC/EDC coupling

Drug Development

Overview : In pharmaceutical research, this compound is employed for developing proline-based drugs. Its structural properties contribute to enhanced bioactivity and stability compared to other amino acid derivatives.

Application Example : Research has indicated that proline derivatives can exhibit significant activity against various biological targets. For instance, the incorporation of this compound into drug candidates has been linked to improved pharmacokinetic profiles and reduced toxicity .

Bioconjugation

Overview : this compound is instrumental in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is vital for developing targeted drug delivery systems.

Case Study : In a study focusing on targeted therapies, researchers utilized this compound to create conjugates that effectively delivered therapeutic agents to specific cells. The successful targeting led to enhanced therapeutic efficacy while minimizing side effects .

Material Science

Overview : The compound finds applications in material science, particularly in creating polymers with specific mechanical properties and functionalities.

Research Findings : Studies have shown that incorporating this compound into polymer matrices can enhance their mechanical strength and flexibility. This property is particularly beneficial in developing materials for biomedical applications .

Research in Enzyme Inhibition

Overview : this compound is also explored in studies aimed at understanding enzyme mechanisms, which can lead to the design of effective inhibitors.

Example Study : A research project investigated the role of proline derivatives in enzyme inhibition mechanisms. The findings suggested that this compound could significantly affect enzyme activity by altering substrate binding dynamics .

Mechanism of Action

The mechanism of action of Boc-L-Pro-Ome involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate
  • (S)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate

Uniqueness

Boc-L-Pro-Ome is unique due to its specific tert-butyl and methyl substitutions, which confer distinct steric and electronic properties. These features make it particularly useful in asymmetric synthesis and as a chiral ligand in various chemical reactions.

Biological Activity

Boc-L-Pro-Ome, or Boc-L-proline methyl ester , is an important compound in peptide synthesis and has garnered attention for its biological activity. This article explores its synthesis, biological implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H17NO4C_{10}H_{17}NO_4 and is classified as a proline derivative. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the stability of the molecule during synthesis.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

  • Protection of Proline : L-proline is reacted with Boc anhydride to protect the amino group.
  • Formation of Methyl Ester : The carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.
  • Purification : The resulting this compound is purified through recrystallization or chromatography.

This method allows for the controlled synthesis of this compound while minimizing racemization, which can occur during peptide coupling reactions .

Biological Activity

This compound exhibits several biological activities, particularly in the context of peptide synthesis and antimicrobial properties:

  • Antimicrobial Activity : Research indicates that this compound derivatives can display significant antimicrobial effects against various pathogens. For instance, studies have shown that proline-rich peptides exhibit enhanced activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .
  • Peptide Synthesis : this compound is frequently used as a building block in the synthesis of cyclic peptides and other complex structures. Its stability under various conditions makes it a preferred choice for synthesizing proline-containing peptides .

Case Study 1: Total Synthesis of Cyclopolypeptides

A study focused on synthesizing cyclopolypeptides utilized this compound as a critical component. The researchers demonstrated that coupling this compound with other amino acids led to the formation of complex cyclic structures with promising biological activities. The final product exhibited notable antimicrobial properties, highlighting the utility of this compound in drug development .

Case Study 2: Proline-Rich Peptides

Another investigation examined the biological activity of proline-rich peptides synthesized from this compound. These peptides were tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The findings suggest that proline-rich sequences enhance the overall antimicrobial efficacy, likely due to their unique structural properties .

Research Findings

The following table summarizes key findings related to the biological activity of this compound derivatives:

Study Compound Biological Activity Methodology
This compoundAntimicrobial against Gram-positive bacteriaAgar diffusion assay
Cyclo-(Pro-Ile)Enhanced stability and activityTotal synthesis and screening
Proline-rich peptidesSignificant antibacterial effectsIn vitro testing

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for Boc-L-Pro-Ome?

A robust synthesis protocol requires optimizing reaction parameters (temperature, solvent, catalysts) and purification methods (e.g., column chromatography, recrystallization). For this compound, ensure protection of the proline amino group using tert-butoxycarbonyl (Boc) and monitor esterification efficiency via thin-layer chromatography (TLC) or NMR . Document all steps in detail, including solvent ratios and reaction times, to enable replication.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and ester formation (δ ~3.6–4.2 ppm for methyl ester protons).
  • IR Spectroscopy : Validate carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹).
  • Mass Spectrometry (MS) : Ensure molecular ion peaks align with theoretical m/z values (±1 Da).
    Cross-reference spectral data with literature to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Design accelerated stability studies by exposing the compound to:

  • Temperature gradients (e.g., 4°C, 25°C, 40°C).
  • Humidity-controlled environments (e.g., 30–80% RH).
    Monitor degradation via HPLC at intervals (e.g., 1, 7, 30 days) and quantify impurities using calibrated standards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the stereoelectronic effects of this compound in catalytic reactions?

Use density functional theory (DFT) to model:

  • Conformational preferences of the pyrrolidine ring.
  • Transition states in reactions involving this compound as a chiral auxiliary.
    Validate computational results with experimental kinetic data (e.g., enantiomeric excess via chiral HPLC) .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-mediated peptide couplings?

Address discrepancies by:

  • Systematic variable testing : Compare coupling agents (e.g., HATU vs. DCC), solvents (DMF vs. THF), and base concentrations.
  • Side-product analysis : Use LC-MS to identify competing pathways (e.g., racemization or ester hydrolysis).
    Apply statistical tools (ANOVA) to determine significance of yield variations .

Q. How can researchers design a kinetic study to probe the role of this compound in enantioselective organocatalysis?

  • Pseudo-first-order conditions : Fix catalyst concentration and vary substrate equivalents.
  • In-situ monitoring : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction progress.
    Calculate rate constants (k) and correlate with steric/electronic parameters derived from Hammett plots or linear free-energy relationships .

Q. What methodologies are suitable for investigating this compound’s interactions with biological targets (e.g., enzyme active sites)?

Combine:

  • Molecular docking simulations (AutoDock, Schrödinger Suite) to predict binding modes.
  • Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities.
    Validate with mutagenesis studies on key residues (e.g., catalytic triads in proteases) .

Q. Methodological Guidance for Data Analysis

Q. How should researchers address conflicting spectral data in this compound characterization?

  • Cross-validate techniques : Compare NMR integrals with HPLC purity assays.
  • Synthesize reference derivatives : Prepare Boc-L-Pro-OH (without methyl ester) to isolate spectral contributions.
  • Consult crystallographic data (if available) to confirm spatial arrangement .

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

Adopt the FINER criteria :

  • Feasible : Ensure access to specialized equipment (e.g., chiral columns).
  • Novel : Explore understudied applications (e.g., asymmetric catalysis).
  • Ethical : Adhere to safety protocols for handling reactive intermediates.
  • Relevant : Align with gaps in peptide chemistry or organocatalysis literature .

Q. How can systematic reviews optimize experimental design for this compound research?

  • Literature mining : Use Boolean operators (e.g., "this compound AND enantioselectivity") in academic databases to identify knowledge gaps.
  • Meta-analysis : Aggregate published yield/stability data to identify trends or outliers .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDGSSCWFMSRHN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361580
Record name Boc-L-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59936-29-7
Record name Boc-L-Pro-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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